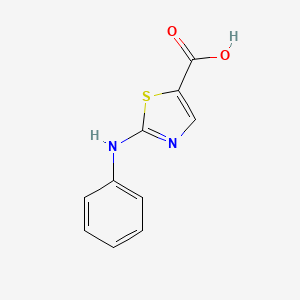

2-(phenylamino)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-anilino-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)8-6-11-10(15-8)12-7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDCBFYWWGXIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133972-63-1 | |

| Record name | 2-(phenylamino)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(phenylamino)-1,3-thiazole-5-carboxylic acid serves as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to create derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. It has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anticancer Activity : The compound has shown selective cytotoxicity against various cancer cell lines. For example, it demonstrated effective inhibition of human glioblastoma U251 cells with an IC50 value of 10 µM and melanoma WM793 cells with an IC50 value of 15 µM .

- Xanthine Oxidase Inhibition : This compound has been identified as an inhibitor of xanthine oxidase, which is involved in purine metabolism. Its IC50 value for xanthine oxidase inhibition is reported at 12.5 µM, comparable to established inhibitors like febuxostat .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative damage. This property may contribute to its therapeutic potential in preventing oxidative stress-related diseases.

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structural features allow for the exploration of novel applications in material science.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| U251 (glioblastoma) | 10 | 20 |

| MDA-MB-231 (breast cancer) | 15 | 15 |

| MCF10A (normal breast) | >100 | - |

The results indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells .

Case Study 2: Xanthine Oxidase Inhibition

A comparative study on xanthine oxidase inhibition demonstrated that:

| Compound | Xanthine Oxidase IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Febuxostat | 15.0 |

This highlights the potential use of this compound in treating conditions like gout and hyperuricemia .

Mechanism of Action

The mechanism of action of 2-(phenylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes by binding to their active sites or block receptors by occupying their binding sites, leading to altered biochemical pathways and physiological responses .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring's substitution pattern critically influences physicochemical and biological properties. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (CF3) in the C4 position () increases metabolic stability and acidity, making it suitable for targeting enzymes like xanthine oxidase .

- N-Alkylation: Methylation of the phenylamino group () reduces hydrogen-bonding capacity but improves solubility in polar solvents .

- Sulfonamide Incorporation : The sulfonamide derivative () exhibits enhanced binding to enzymes via additional hydrogen-bonding interactions, common in protease inhibitors .

Polymorphism and Crystallographic Behavior

Substituents on the phenyl ring influence polymorphism. For example:

- Flufenamic acid (Ffa) and tolfenamic acid (Ta) analogues () show that bulkier substituents (e.g., mesityl) reduce polymorphism due to steric hindrance .

- The methyl group at C4 in 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid () may induce multiple crystalline forms, affecting bioavailability .

Physicochemical Properties

- Melting Points : Range from 206–208°C () for nitro-substituted derivatives to 237–238°C for pyrazinyl-substituted analogues (), reflecting substituent polarity .

- Solubility: Carboxylic acid derivatives are generally water-soluble at physiological pH, while lipophilic substituents (e.g., butylamino) enhance membrane permeability .

Biological Activity

2-(Phenylamino)-1,3-thiazole-5-carboxylic acid, also referred to as thiazole derivatives, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies demonstrating its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 219.26 g/mol. The thiazole moiety contributes to the compound's biological activity by allowing interactions with various biological targets.

Anticancer Activity

Research has shown that derivatives of this compound exhibit potent anticancer properties. For instance, several synthesized compounds were tested against various cancer cell lines:

- N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide demonstrated high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib .

- Another study found that certain thiazole derivatives exhibited IC50 values less than 20 µM against mammary and colon carcinoma cells .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial and antifungal activities. For example:

- Compounds have shown over 50% activity against various fungal strains .

- A specific thiazole derivative was noted for its ability to inhibit xanthine oxidase, suggesting potential in treating conditions related to uric acid metabolism .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is often correlated with their structural features. Key findings include:

- The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity .

- Methyl substitutions at specific positions on the phenyl ring are crucial for increasing cytotoxic effects .

Study 1: Anticonvulsant Activity

A series of thiazole-integrated compounds were synthesized and tested for anticonvulsant properties in picrotoxin-induced convulsion models. One analogue exhibited significant anticonvulsant action with a median effective dose (ED50) significantly lower than standard medications .

Study 2: Antitumor Activity

In vitro studies assessed the anticancer potential of new thiazole derivatives against HepG-2 hepatocellular carcinoma cell lines using MTT assays. The results indicated that specific structural modifications were essential for enhancing cytotoxicity .

Summary of Biological Activities

| Biological Activity | Target/Mechanism | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | High potency against K563 leukemia cells; IC50 < 20 µM in mammary/colon carcinoma |

| Antimicrobial | Inhibition of fungal growth | Over 50% activity against fungal strains |

| Anticonvulsant | Modulation of neurotransmitter levels | Significant efficacy in seizure models |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(phenylamino)-1,3-thiazole-5-carboxylic acid to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of coupling reagents and reaction conditions. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) in solvents like DCM or DMF with a 2–3-fold excess of amines or carboxylic acids have been effective for analogous thiazole derivatives . Purity can be improved via recrystallization from ethanol or acetonitrile, as demonstrated for structurally similar compounds (e.g., 4-methyl-2-pyrazinyl-thiazole derivatives with 97% purity) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for high-resolution or twinned data .

- NMR spectroscopy : Employ - and -NMR in deuterated DMSO or CDCl₃ to confirm substituent positions, referencing chemical shifts of analogous thiazole-carboxylic acids (e.g., 2-methyl-1,3-thiazole-5-carboxylic acid at δ 7.2–8.1 ppm for aromatic protons) .

- Circular Dichroism (CD) : For conformational analysis in solution, CD spectroscopy can detect helical oligomerization trends observed in related γ-amino-thiazole acids .

Q. What are the solubility properties of this compound, and how should it be stored for long-term stability?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) based on analogs like 2-(4-methyl-thiazol-5-yl)acetic acid . For storage, maintain under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Stability studies for similar compounds recommend avoiding prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its interaction with biological targets (e.g., kinases)?

- Methodological Answer : Helical conformations in thiazole-based γ-amino acids (e.g., ATC derivatives) can enhance binding to helical protein domains, as shown via X-ray crystallography and CD spectroscopy . For kinase inhibition (e.g., GSK-3β or Cdk1), molecular docking studies should compare the compound’s 9-helix propensity (observed in ATC oligomers) against active-site geometries of target enzymes .

Q. How can researchers resolve contradictory data arising from divergent synthetic protocols (e.g., varying yields or byproducts)?

- Methodological Answer : Systematic analysis of reaction variables (e.g., solvent, temperature, stoichiometry) is critical. For example, in coupling reactions for thiazole-carboxylic acid derivatives, DMF at 0–5°C reduces side reactions compared to DCM at room temperature . LC-MS monitoring of intermediates (using exact mass data, e.g., m/z 234.002 for related metabolites) can identify byproducts early .

Q. What advanced analytical strategies are recommended for quantifying this compound in complex matrices (e.g., cell lysates)?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Calibrate with exact mass values (e.g., m/z 282.32 for C₁₅H₁₀N₂O₂S) .

- Isotopic Labeling : Synthesize a deuterated analog (e.g., -phenylamino group) as an internal standard to correct for matrix effects .

Method Development & Data Analysis

Q. How can researchers validate the purity of synthetic batches using orthogonal analytical techniques?

- Methodological Answer : Combine:

- HPLC-UV (λ = 254 nm for thiazole absorption) with a purity threshold ≥95% .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (e.g., C₁₅H₁₀N₂O₂S requires C 63.81%, H 3.57%) .

- TGA/DSC : Assess thermal stability and melting points (e.g., 237–238°C for 4-methyl-2-pyrazinyl-thiazole analogs) .

Q. What computational tools are suitable for predicting the acid dissociation constant (pKa) of the carboxylic acid group in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.